N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline
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Overview
Description
N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline is a member of naphthalenes.
Scientific Research Applications
Self-Aggregation and Anticancer Activity
A study by Sahay and Ghalsasi (2019) observed the self-aggregation of N-((1-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-yl)methyl)aniline, a compound related to the requested chemical, focusing on its potential in anticancer applications. This compound exhibited unique behavior, such as solidification and fibrillar growth, which is pertinent for understanding its anticancer activity (Sahay & Ghalsasi, 2019).
Synthesis Techniques
Suzuki et al. (1976) discussed a synthesis method involving benzoxazole, closely related to the compound . This research offers insights into efficient synthesis techniques for benzoxazole derivatives, which can be relevant for synthesizing N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline (Suzuki, Yamabayashi, & Izawa, 1976).
Cytotoxic Activity
Arulmurugan and Kavitha (2013) synthesized novel heterocyclic compounds, including benzoxazoles, and evaluated their cytotoxicity against human cancer cell lines. This research is crucial in understanding the potential cytotoxic properties of N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline (Arulmurugan & Kavitha, 2013).
Isomerization and Catalysis
Katritzky et al. (1995) explored the isomerization of a compound similar to the one requested, focusing on its kinetics and catalysis. This research can provide a basis for understanding similar reactions in N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline (Katritzky, Rachwał, Rachwal, & Frankenfeld, 1995).
Antiprotozoal Agents
Abdelgawad et al. (2021) synthesized benzoxazolyl aniline derivatives and evaluated them for antiprotozoal and antimicrobial activities. This research is significant for understanding the application of benzoxazole derivatives in developing antiprotozoal agents, which might be relevant for N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline (Abdelgawad et al., 2021).
properties
Molecular Formula |
C23H23N2O+ |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(E)-1-(3-ethylbenzo[f][1,3]benzoxazol-3-ium-2-yl)but-1-en-2-yl]aniline |
InChI |
InChI=1S/C23H22N2O/c1-3-19(24-20-12-6-5-7-13-20)16-23-25(4-2)21-14-17-10-8-9-11-18(17)15-22(21)26-23/h5-16H,3-4H2,1-2H3/p+1 |
InChI Key |
PXIJCSZNPGOKCC-UHFFFAOYSA-O |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=CC3=CC=CC=C3C=C2O1)CC)/NC4=CC=CC=C4 |
SMILES |
CCC(=CC1=[N+](C2=CC3=CC=CC=C3C=C2O1)CC)NC4=CC=CC=C4 |
Canonical SMILES |
CCC(=CC1=[N+](C2=CC3=CC=CC=C3C=C2O1)CC)NC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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